3-(ethylamino)propanamide;hydrochloride

Beschreibung

BenchChem offers high-quality 3-(ethylamino)propanamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(ethylamino)propanamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

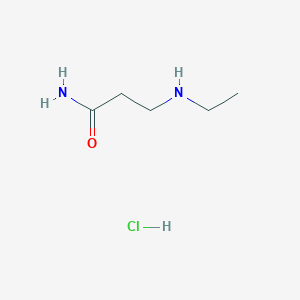

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(ethylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-7-4-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCOUOKDACPRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044705-01-1 | |

| Record name | Propanamide, 3-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(ethylamino)propanamide;hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-(ethylamino)propanamide;hydrochloride, a β-amino amide of interest in chemical synthesis and potential drug development. Given the limited specific literature on this compound, this guide synthesizes foundational chemical principles with data from analogous structures to present a robust framework for its synthesis, analysis, and potential utility.

Molecular Structure and Physicochemical Properties

3-(ethylamino)propanamide;hydrochloride is the hydrochloride salt of a primary amide featuring a secondary amine. The presence of both an amide and an amine group imparts a unique combination of polarity, hydrogen bonding capabilities, and basicity, making it a versatile chemical entity.

The fundamental properties of 3-(ethylamino)propanamide;hydrochloride are summarized in the table below. These values are a combination of data from chemical suppliers and computational models, providing a solid foundation for experimental design.[1]

| Property | Value | Source |

| CAS Number | 2044705-01-1 | ChemScene[1] |

| Molecular Formula | C₅H₁₃ClN₂O | ChemScene[1] |

| Molecular Weight | 152.62 g/mol | ChemScene[1] |

| SMILES | Cl.CCNCCC(N)=O | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| logP (Computed) | -0.1069 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Synthesis of 3-(ethylamino)propanamide;hydrochloride

Proposed Synthetic Pathway: Michael Addition

The proposed synthesis involves the conjugate addition of ethylamine to acrylamide, followed by conversion to the hydrochloride salt. This approach is favored for its atom economy and relatively mild reaction conditions.

Caption: Proposed synthesis workflow for 3-(ethylamino)propanamide;hydrochloride.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(ethylamino)propanamide;hydrochloride via a Michael addition reaction.

Materials:

-

Acrylamide

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethylamine (1.1 equivalents) to the cooled acrylamide solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Salt Formation: Dissolve the resulting crude 3-(ethylamino)propanamide free base in a minimal amount of a suitable solvent (e.g., ethanol). Cool the solution in an ice bath and add a solution of hydrochloric acid (1.05 equivalents) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by the addition of a less polar solvent like anhydrous diethyl ether.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified 3-(ethylamino)propanamide;hydrochloride under vacuum to obtain the final product.

Structural Elucidation and Analytical Characterization

A comprehensive characterization of the synthesized 3-(ethylamino)propanamide;hydrochloride is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical workflow for the characterization of 3-(ethylamino)propanamide;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanamide backbone (two triplets), and the amide and amine protons (broad singlets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the methyl and methylene carbons of the ethyl group, the two methylene carbons of the propanamide chain, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide and ammonium N-H stretches.

-

C=O stretching: A strong absorption around 1650 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H bending: An absorption around 1600 cm⁻¹ for the amide N-H bend.

-

C-N stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. The expected molecular ion peak [M+H]⁺ for 3-(ethylamino)propanamide would be at m/z 117.1. Fragmentation patterns can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method with a suitable buffer system would be appropriate for this polar, ionic compound.

Protocol for HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.

Potential Applications in Drug Development

While there is no specific literature detailing the biological activity of 3-(ethylamino)propanamide;hydrochloride, the β-amino amide scaffold is a well-recognized pharmacophore in medicinal chemistry.[]

Building Block for Bioactive Molecules

3-(ethylamino)propanamide;hydrochloride can serve as a versatile building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] The primary amide can be hydrolyzed to a carboxylic acid, and the secondary amine can be further functionalized, allowing for the generation of a diverse library of compounds for screening.

Analogs of Known Bioactive Compounds

Structurally related β-amino amides have shown a range of biological activities. For instance, derivatives of β-amino amides have been investigated for their potential as:

-

Antimicrobial agents: The presence of amine and amide functionalities can contribute to interactions with bacterial cell walls or enzymes.

-

Anticancer agents: Some β-amino ketones, which are structurally related, have been explored as potential cytotoxic agents.

-

Enzyme inhibitors: The scaffold can be designed to mimic the transition state of enzymatic reactions.

The potential for 3-(ethylamino)propanamide;hydrochloride in these areas would require further investigation through derivatization and biological screening.

Caption: Potential applications and research directions for 3-(ethylamino)propanamide;hydrochloride.

Conclusion

3-(ethylamino)propanamide;hydrochloride is a simple yet versatile molecule with potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a robust analytical workflow for its characterization. While its specific biological activities remain to be explored, the established importance of the β-amino amide scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

-

PubChem. N-Ethyl-3-(ethylamino)propanamide. [Link]

-

MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[3]arene with Hydroxyl and Amine Groups. [Link]

- Google Patents.

- Google Patents.

- Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

-

ResearchGate. Spectrophotometric Determination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride by Flow Injection Analysis. [Link]

- Google Patents. CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride.

-

PubChemLite. (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. [Link]

- Google Patents.

-

RSC Publishing. Analytical Methods. [Link]

-

Doc Brown's CHEMISTRY. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

-

SpectraBase. 3-(Ethylamino)propan-1-ol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(Ethylamino)propanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(ethylamino)propanamide hydrochloride (CAS No: 2044705-01-1). As a member of the propanamide class of compounds, this molecule holds potential for various applications within pharmaceutical research and development. This document consolidates available data on its structure, physicochemical characteristics, stability, and safety profile. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide combines information from chemical supplier databases, computational predictions, and established principles of organic chemistry to offer a thorough understanding of this compound. Methodologies for the synthesis and analysis of analogous compounds are also presented to provide a practical framework for researchers.

Chemical Identity and Structure

3-(Ethylamino)propanamide hydrochloride is the hydrochloride salt of the parent compound, 3-(ethylamino)propanamide. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media.

Molecular Structure:

Figure 2: Proposed synthetic workflow for 3-(ethylamino)propanamide hydrochloride.

5.2. Experimental Protocol (General)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide in a suitable solvent such as ethanol.

-

Addition of Amine: Slowly add an equimolar amount of ethylamine to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Salt Formation: Dissolve the crude 3-(ethylamino)propanamide in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

5.3. Characterization Techniques

The identity and purity of the synthesized 3-(ethylamino)propanamide hydrochloride would be confirmed using a suite of analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and the two methylene groups of the propanamide backbone (two triplets), as well as broad signals for the amide and ammonium protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the three carbons of the propanamide backbone, including the carbonyl carbon. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amide and the secondary ammonium salt, C=O stretching of the amide, and C-N stretching. |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak corresponding to the mass of 3-(ethylamino)propanamide. |

| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be consistent with the molecular formula C₅H₁₃ClN₂O. |

Safety and Handling

Based on available safety data sheets for similar compounds, 3-(ethylamino)propanamide hydrochloride should be handled with care. It is reported to cause skin irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

3-(Ethylamino)propanamide hydrochloride is a chemical compound with potential applications in scientific research. This guide has summarized the available information on its physical and chemical properties. While there is a notable lack of experimentally determined data, the provided computational data and general methodologies for synthesis and analysis offer a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

Comprehensive Solubility Profiling of 3-(Ethylamino)propanamide Hydrochloride: A Technical Guide for Preformulation

Executive Summary

In the early stages of drug development and chemical synthesis, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is paramount. As a Senior Application Scientist, I approach solubility not merely as a static measurement, but as a dynamic interplay between crystal lattice energy, solvent dielectric properties, and ionization states.

This whitepaper provides an in-depth technical framework for the solubility profiling of 3-(ethylamino)propanamide hydrochloride (CAS: 2044705-01-1)[1]. By synthesizing structural causality with standardized experimental protocols, this guide equips preformulation scientists with the predictive data and methodological rigor required to optimize downstream workflows.

Physicochemical Landscape & Mechanistic Drivers

To predict and manipulate the solubility of 3-(ethylamino)propanamide hydrochloride, we must first deconstruct its molecular architecture.

-

Chemical Identity: C₅H₁₃ClN₂O (Molecular Weight: 152.62 g/mol )[1].

-

Structural Features: The molecule features a secondary amine, a primary amide, and a short aliphatic backbone, formulated as a hydrochloride salt.

-

Predicted pKa: ~10.2 (Secondary amine).

The Thermodynamics of Dissolution

The high aqueous solubility of this compound is driven by the thermodynamic advantage of its salt form. The dissolution of a crystalline solid requires breaking the crystal lattice energy ( ΔHlattice ) and forming new solvent-solute interactions ( ΔHsolvation ).

By formulating 3-(ethylamino)propanamide as a hydrochloride salt, the lattice energy is effectively circumvented in aqueous media. The chloride counterion is highly hydratable, and the protonated secondary amine establishes strong ion-dipole interactions with water. Furthermore, the primary amide acts as both a hydrogen bond donor and acceptor, seamlessly integrating the molecule into the aqueous hydrogen-bond network.

Experimental Methodology: The Shake-Flask Gold Standard

While predictive models are useful, empirical validation is mandatory for regulatory submissions. Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to transient supersaturation. Therefore, the saturation shake-flask method is universally recognized as the industry gold standard for determining true thermodynamic equilibrium solubility[2],[3].

Standardized Protocol (Based on USP <1236> Guidelines)

-

Preparation: Weigh an excess amount of 3-(ethylamino)propanamide hydrochloride into a borosilicate glass vial. The excess must be sufficient to ensure a visible solid pellet remains at the end of the experiment (indicating saturation).

-

Solvent Addition: Add a precise volume of the target solvent or biorelevant buffer (e.g., 1.0 mL).

-

Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate for 24 to 48 hours. Causality: Extended equilibration is critical to allow any supersaturated kinetic states to precipitate and reach the true thermodynamic plateau[3].

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter. Causality: Filtration removes sub-micron undissolved particulates that would otherwise cause a false-positive spike in HPLC quantification.

-

Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC-UV or LC-MS against a validated calibration curve.

Figure 1: Standardized shake-flask workflow for thermodynamic solubility determination.

Solubility Data Matrix

Based on the physicochemical properties of 3-(ethylamino)propanamide hydrochloride, the following data matrix outlines its predicted thermodynamic solubility across a spectrum of solvent polarities at 25°C.

| Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | USP Descriptive Term | Mechanistic Rationale |

| Water (pH 6.8) | 80.1 | > 500 | Very Soluble | Optimal ion-dipole solvation of the protonated amine and chloride counterion. |

| Methanol | 32.7 | ~ 120 | Freely Soluble | Strong hydrogen bonding capacity; sufficient polarity to solvate the HCl salt. |

| Ethanol | 24.5 | ~ 35 | Soluble | Reduced dielectric constant compared to methanol lowers solvation efficiency. |

| Acetonitrile | 37.5 | < 1 | Practically Insoluble | Aprotic nature fails to disrupt the ionic crystal lattice or solvate the chloride ion. |

| Dichloromethane | 8.9 | < 0.1 | Practically Insoluble | Low polarity; unable to support charge separation of the salt. |

| n-Hexane | 1.9 | < 0.01 | Insoluble | Complete absence of dipole or hydrogen bonding capabilities. |

pH-Solubility Profiling & Speciation Dynamics

For ionizable drugs, solubility is inextricably linked to the pH of the microenvironment. The relationship between pH, pKa, and solubility is mathematically governed by the 4[4].

For a weak base like 3-(ethylamino)propanamide (pKa ~10.2), the total solubility ( Stotal ) at a given pH is the sum of the intrinsic solubility of the neutral free base ( S0 ) and the solubility of the ionized species.

The Common-Ion Effect and pHmax

At physiological pH (e.g., pH 1.2 to 7.4), the molecule is almost entirely protonated. Here, solubility is dictated by the solubility product ( Ksp ) of the hydrochloride salt, creating a high-solubility "Salt Plateau". However, if the pH is driven excessively low (e.g., pH < 1) by the addition of external HCl, the solubility will paradoxically decrease. This is due to the common-ion effect , where the excess chloride ions push the equilibrium back toward the solid crystalline salt state.

Conversely, as the pH approaches and exceeds the pKa (pH > 10.2), the molecule deprotonates into its neutral free-base form. Because the free base lacks a formal charge, its hydration energy drops significantly, leading to precipitation. The specific pH at which the solid phase transitions from the hydrochloride salt to the free base is known as the pHmax .

Figure 2: pH-dependent speciation and solubility logic for weak base hydrochlorides.

Conclusion

The solubility profile of 3-(ethylamino)propanamide hydrochloride is a textbook example of how salt formation and molecular polarity dictate physical properties. Its high aqueous solubility makes it highly tractable for aqueous formulations and biological assays, while its insolubility in non-polar organics allows for efficient isolation and precipitation during chemical synthesis. By adhering to rigorous, self-validating methodologies like the shake-flask protocol, researchers can ensure data integrity and avoid the costly pitfalls of kinetic supersaturation during drug development.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(ethylamino)propanamide;hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(ethylamino)propanamide;hydrochloride (CAS No. 2044705-01-1). Directed at researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with field-proven methodologies for assessing and maintaining the integrity of this compound. In the absence of extensive published stability data for this specific molecule, this guide establishes a robust framework for its handling based on the known reactivity of its core functional groups—a secondary amine, a primary amide, and a hydrochloride salt. We will explore potential degradation pathways, including hydrolysis, thermal decomposition, and photolysis. Furthermore, this guide outlines detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method, crucial for ensuring the quality and reliability of experimental data and pharmaceutical formulations.

Introduction: Understanding 3-(ethylamino)propanamide;hydrochloride

3-(ethylamino)propanamide;hydrochloride is a small organic molecule featuring a propanamide backbone with an ethylamino substituent. The hydrochloride salt form is likely utilized to enhance aqueous solubility and improve handling characteristics, a common practice in pharmaceutical development.[1] A clear understanding of its chemical and physical properties is fundamental to predicting its stability and establishing appropriate storage and handling protocols.

Table 1: Physicochemical Properties of 3-(ethylamino)propanamide;hydrochloride

| Property | Value | Source |

| CAS Number | 2044705-01-1 | [2] |

| Molecular Formula | C₅H₁₃ClN₂O | [2] |

| Molecular Weight | 152.62 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in water | [1] |

| SMILES | Cl.CCNCCC(N)=O | [2] |

Potential Degradation Pathways: A Mechanistic Perspective

The molecular structure of 3-(ethylamino)propanamide;hydrochloride contains functional groups that are susceptible to degradation under certain environmental conditions.[3] Understanding these potential degradation pathways is critical for designing appropriate stability studies and for interpreting any observed changes in the compound's purity over time.

Hydrolytic Degradation

The primary amide functional group is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. This pathway would yield 3-(ethylamino)propanoic acid and an ammonium salt.[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of 3-(ethylamino)propanoic acid and ammonia.[6]

The rate of hydrolysis is significantly influenced by pH and temperature, with elevated temperatures accelerating the degradation process.[6]

Thermal Degradation

Amides, particularly primary amides, can undergo thermal decomposition. For compounds structurally similar to 3-(ethylamino)propanamide, such as 3-aminopropionamide, thermal stress has been shown to result in the formation of acrylamide through the elimination of ammonia.[7][8] This is a critical consideration, as acrylamide is a known process contaminant in heated foods and a potential neurotoxin.

The hydrochloride salt itself can also be susceptible to thermal stress. At elevated temperatures, amine hydrochlorides can dissociate, potentially leading to the loss of hydrogen chloride gas and the formation of the free base.[3]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules.[5] Aliphatic amides can undergo photolytic cleavage of the C-N bond. The energy from UV radiation can excite the molecule to a higher energy state, leading to bond breaking and the formation of radical species. These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.[9]

The following diagram illustrates the potential degradation pathways of 3-(ethylamino)propanamide;hydrochloride.

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products of 3-(ethylamino)propanamide;hydrochloride under various stress conditions.

Materials:

-

3-(ethylamino)propanamide;hydrochloride

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Calibrated oven

-

Photostability chamber

-

HPLC with UV/PDA and Mass Spectrometric (MS) detectors

Procedure:

-

Sample Preparation: Prepare a stock solution of 3-(ethylamino)propanamide;hydrochloride in water at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 7 days. At appropriate time points, withdraw a sample, dissolve in the mobile phase, and analyze.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples at appropriate time points.

-

Analysis: Analyze all samples using a suitable HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown peaks. [5][8] Key Steps in SIM Development:

-

Column and Mobile Phase Selection: Based on the polarity of 3-(ethylamino)propanamide;hydrochloride, a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.

-

Method Optimization: The separation of the parent compound from its degradation products (identified during forced degradation studies) is optimized by adjusting parameters such as mobile phase composition, pH, gradient profile, and column temperature.

-

Method Validation: The optimized method must be validated according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Table 3: Example HPLC Method Parameters for a Stability-Indicating Assay

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Conclusion

The stability of 3-(ethylamino)propanamide;hydrochloride is governed by its susceptibility to hydrolysis, thermal degradation, and photolysis. To ensure the integrity of this compound, it is imperative to store it under refrigerated (2-8°C), dry, and dark conditions in a tightly sealed container. For research and development purposes, a comprehensive understanding of its degradation profile must be established through rigorous forced degradation studies and the development of a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a robust framework for scientists and researchers to confidently handle, store, and analyze 3-(ethylamino)propanamide;hydrochloride, thereby ensuring the quality and reliability of their work.

References

- Granvogl, M., & Schieberle, P. (2006). Thermally generated 3-aminopropionamide as a transient intermediate in the formation of acrylamide. Journal of Agricultural and Food Chemistry, 54(16), 5933-5938.

- Patsnap Eureka. (2026, February 28).

- International Journal of Trend in Scientific Research and Development. (2021, September 15).

- Granvogl, M., Jezussek, M., Koehler, P., & Schieberle, P. (2004). Quantitation of 3-aminopropionamide in foods and formation from asparagine. Journal of Agricultural and Food Chemistry, 52(15), 4751-4757.

- Roger, A., Sallet, D., & Lemaire, J. (1986). Photochemistry of aliphatic polyamides. 3. Mechanisms of photooxidation of polyamides 6, 11, and 12 at short wavelength. Macromolecules, 19(3), 579-584.

- Guerrieri, P. P. (2010).

- Mukai, Y., & Oae, S. (1966). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Chemical and Pharmaceutical Bulletin, 14(4), 337-343.

- Zhu, H. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(7), 2339-2350.

- PMC. (2025, November 6). Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks.

- Patsnap Eureka. (2026, February 28).

- BioPharm International. (2026, March 12).

- ResearchGate. (2025, October 30). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides.

- CD Formulation. (n.d.).

- ResolveMass Laboratories. (2026, February 15).

- Biosciences Biotechnology Research Asia. (n.d.).

-

PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. Retrieved from [Link]

- Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development.

- PMC. (2019, May 7).

- RASAYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

- MDPI. (2007, December 12). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents.

- Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJ Wave.

- LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- SciSpace. (n.d.).

- ACP. (2022, March 28).

- IRJPMS. (n.d.).

- MDPI. (2023, November 9).

- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.

- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- ijpbs. (2022, October 1). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Safinamide in Bulk Drug and Dosage Form.

- PMC. (n.d.).

- Vaia. (n.d.). Question: Many drugs are sold as their hydrochloride salts.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjwave.org [rjwave.org]

- 5. pharmainfo.in [pharmainfo.in]

- 6. irjpms.com [irjpms.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scispace.com [scispace.com]

- 9. Density Functional Theory and Density Functional Tight Binding Studies of Thiamine Hydrochloride Hydrates [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(ethylamino)propanamide;hydrochloride and Structurally Related Aliphatic Amides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-(ethylamino)propanamide;hydrochloride (CAS 2044705-01-1).[1] Given the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this document employs a foundational, experience-based approach. By synthesizing safety data from a range of structurally analogous aliphatic amides and hydrochloride salts, we establish a robust and self-validating protocol. This methodology ensures that safety measures are grounded in the known hazards of the compound's core chemical motifs, providing a reliable guide for laboratory professionals.

Compound Identification and Hazard Analysis

Understanding the inherent risks of a chemical is the first step in ensuring laboratory safety. While specific toxicological data for 3-(ethylamino)propanamide;hydrochloride is not extensively documented, analysis of related compounds provides a clear indication of the potential hazards.

Chemical Identity:

-

Name: 3-(ethylamino)propanamide;hydrochloride[1]

-

CAS Number: 2044705-01-1[1]

-

Molecular Formula: C₅H₁₃ClN₂O[1]

-

Molecular Weight: 152.62 g/mol [1]

Inferred Hazard Profile: The primary hazards associated with this class of compounds are consistently identified as irritation to the skin, eyes, and respiratory tract.[2][3][4] The hydrochloride salt form also suggests potential hygroscopic properties.[3]

| Structurally Related Compound | CAS Number | Key Hazards Identified in Safety Data Sheets |

| Procainamide hydrochloride | 614-39-1 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |

| Propylamine hydrochloride | 556-53-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][5] |

| 3-(Diethylamino)propylamine Dihydrochloride | N/A | Causes skin irritation, Causes serious eye irritation. |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride | 25952-53-8 | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[6][7] |

| 3-[(4-Aminophenyl)ethylamino]propanenitrile Dihydrochloride | N/A | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |

Based on this comparative analysis, personnel should handle 3-(ethylamino)propanamide;hydrochloride as a substance that is, at minimum:

Risk Assessment and Exposure Control

A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures to mitigate risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Engineering Controls: The First Line of Defense The primary objective of engineering controls is to isolate personnel from the chemical hazard.

-

Ventilation: All handling of solid 3-(ethylamino)propanamide;hydrochloride should be conducted in a well-ventilated area.[2][8] A certified chemical fume hood or a local exhaust ventilation system is mandatory to prevent the dispersion of dust and control airborne levels.[6][9] The causality is clear: preventing inhalation is critical, as the compound is presumed to be a respiratory irritant.[2][3]

-

Safety Stations: Eyewash fountains and safety showers must be readily accessible and located close to the workstation.[3][8] This is a non-negotiable requirement due to the high risk of serious eye irritation.[2]

2.2. Personal Protective Equipment (PPE): The Essential Barrier PPE is the final barrier between the researcher and the chemical. It should never be the primary means of protection but is crucial for preventing direct contact.[10]

-

Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[11] A full-length face shield is required when there is a significant risk of splashing.[6][8] Standard safety glasses are insufficient.

-

Hand Protection: Use chemical-resistant, powder-free nitrile gloves.[8][10] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6] Contaminated gloves must be disposed of as chemical waste immediately.[6]

-

Body Protection: A standard laboratory coat is required to protect against skin contact.[8] For larger-scale operations, a complete chemical-protective suit may be necessary.[6]

-

Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection may not be necessary.[3] However, if ventilation is insufficient or if dust is generated, a MSHA/NIOSH-approved vapor respirator must be used.[8]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of a safe laboratory environment.

3.1. General Handling and Hygiene

-

Avoid all direct contact with the skin, eyes, and clothing.[12]

-

Wash hands and face thoroughly with soap and water after handling and before breaks.[2][6]

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2][8]

-

Minimize dust generation and accumulation during handling.[13]

-

Use spark-proof tools and take precautionary measures against static discharge if the compound is handled in a solvent.[12][14]

3.2. Storage Requirements

-

Container: Keep the container tightly closed and properly labeled.[9][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

-

Conditions: Store in a cool, dry, and well-ventilated place.[8][15] A refrigerator is recommended for long-term storage.[9] The hygroscopic nature of hydrochloride salts necessitates protection from moisture.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][14][16]

3.3. Accidental Release Measures A swift and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: A workflow for responding to an accidental chemical spill.

Step-by-Step Spill Protocol:

-

Evacuate: Immediately evacuate personnel from the spill area.[6][12]

-

Restrict Access: Isolate the hazard area and deny entry to unprotected personnel.[8]

-

Don PPE: Wear the appropriate personal protective equipment as detailed in Section 2.2 before approaching the spill.[2][12]

-

Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][16] Avoid actions that create dust.[6] Do not allow the product to enter drains or waterways.[6][12][17]

-

Disposal: Dispose of the waste and contaminated materials in accordance with all local, state, and national regulations.[2][12][17]

Emergency Procedures

4.1. First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][12] If the person is not breathing, give artificial respiration.[13] Seek immediate medical attention or call a poison center.[2][12]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[12] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][11] If skin irritation occurs, get medical advice.[2]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][12] Remove contact lenses if present and easy to do so.[2][12] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[12][18]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3][12] Call a poison center or doctor immediately for treatment advice.[13]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][6][16]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][16][17]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][6][11]

Disposal Considerations

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

-

Product Disposal: Waste from residues or unused products must be disposed of in accordance with local and national regulations.[12][17] Entrust disposal to a licensed waste disposal company.[12] Do not mix with other waste.[17]

-

Contaminated Packaging: Empty containers should be treated as the product itself.[17] Before disposal, remove contents completely and do not reuse empty containers.[2][12]

References

- Tokyo Chemical Industry. (2025, October 16).

- TCI AMERICA. SAFETY DATA SHEET: 3-(N-Acetyl-N-ethylamino)pyrrolidine.

- Tokyo Chemical Industry. (2025, June 25). SAFETY DATA SHEET: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride.

- LGC Standards. (2025, April 11). SAFETY DATA SHEET: 3-[(4-Aminophenyl)ethylamino]propanenitrile Dihydrochloride-d5.

- TCI Chemicals. (2025, November 10). SAFETY DATA SHEET: N,N-Diethyl-1,3-propanediamine Dihydrochloride.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-(Dimethylamino)propionitrile.

- Tokyo Chemical Industry. (2024, December 2).

- CDH Fine Chemical. SAFETY DATA SHEET: 1-(3-DIMETHYL AMINOPROPYL)-3- ETHYLCARBODIIMIDE HYDROCHLORIDE.

- Merck. (2021, March 20).

- Fisher Scientific. (2010, July 15).

- AK Scientific, Inc. SAFETY DATA SHEET: N,2-Dimethyl-3-(methylamino)propanamide.

- ECHEMI. (2019, July 15). 3-(BUTYLAMINO)PROPANAMIDE SDS.

- ChemScene. 3-(Ethylamino)propanamide hcl.

- Fisher Scientific. (2007, October 15).

- Fisher Scientific.

- HazComFast. Propylamine hydrochloride (CAS 556-53-6).

- Power, L. A., & Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET: 3-(Dimethylamino)propionic acid hydrochloride.

- Sigma-Aldrich. (2003, November 11). MATERIAL SAFETY DATA SHEET: 1-(3-(DIMETHYLAMINO) PROPYL) −3-ETHYL. -CARBODIIMIDE HYDROCHLORIDE.

- Cayman Chemical. (2024, September 17).

Sources

- 1. chemscene.com [chemscene.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. hazcomfast.com [hazcomfast.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pppmag.com [pppmag.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: 3-(Ethylamino)propanamide Hydrochloride as a Strategic Synthon in Advanced Therapeutics

Executive Summary

The architectural design of modern therapeutics—ranging from targeted protein degraders (PROTACs) to highly stable peptidomimetics—relies heavily on the strategic selection of bifunctional building blocks. As a Senior Application Scientist, I frequently evaluate synthons that can simultaneously offer structural rigidity, vector control, and tunable physicochemical properties. 3-(Ethylamino)propanamide hydrochloride (CAS: 2044705-01-1) is a prime example of such a molecule[1]. Structurally an N-ethyl-β-alanine amide derivative[2], it serves as a highly versatile intermediate. This guide dissects its physicochemical profiling, its critical applications in drug discovery, and provides field-proven, self-validating protocols for its incorporation into complex molecular scaffolds.

Physicochemical Profiling & Structural Rationale

The utility of 3-(ethylamino)propanamide stems from its orthogonal reactivity and precise physicochemical metrics[2].

-

The Hydrochloride Salt Rationale: Why utilize the HCl salt rather than the free base? Short-chain aliphatic amines are notoriously volatile, hygroscopic, and susceptible to atmospheric oxidation. The HCl salt (MW: 152.62 g/mol ) ensures bench stability, stoichiometric precision during high-throughput library weighing, and long-term integrity when stored at 2-8°C[1].

-

Bifunctional Orthogonality: The molecule features a secondary amine and a primary amide. The secondary amine acts as a tunable nucleophile for N-alkylation or acylation. The N-ethyl substitution provides steric bulk that restricts conformational entropy—a critical factor in reducing the entropic penalty upon target binding. Meanwhile, the primary amide serves as a rigid hydrogen-bond donor/acceptor network, enhancing the Topological Polar Surface Area (TPSA) to 55.12 Ų[1], which is vital for maintaining aqueous solubility in lipophilic drug candidates.

Core Applications in Drug Discovery

Targeted Protein Degradation (PROTAC Linkerology)

In PROTAC design, the linker is not a passive spacer; it actively dictates the degradation efficiency by influencing ternary complex formation and the molecule's overall pharmacokinetic profile[3]. Purely hydrophobic alkyl linkers often lead to "brick dust" molecules with poor solubility. By incorporating aliphatic amides like 3-(ethylamino)propanamide, we introduce a semi-rigid spacer that balances lipophilicity with polar surface area[4]. The primary amide can engage in solvent-exposed hydrogen bonding, significantly improving the aqueous solubility of the PROTAC, while the N-ethyl group provides a vector to direct the linker trajectory away from the protein surface[3].

Peptidomimetic Therapeutics

Natural α-peptides are rapidly cleaved by endogenous proteases, severely limiting their therapeutic half-life. 3-(Ethylamino)propanamide is a β-amino acid derivative. The insertion of the additional methylene carbon disrupts the recognition motifs of standard α-peptidases. Furthermore, the N-ethyl alkylation blocks N-terminal exopeptidase degradation and restricts the phi/psi dihedral angles, effectively inducing stable secondary structures (such as β-turns) that are essential for disrupting protein-protein interactions (PPIs).

Quantitative Data & Reaction Parameters

To facilitate experimental design, the following table summarizes the core physicochemical data and optimized reaction parameters for this synthon.

| Parameter / Property | Value / Specification | Scientific Rationale |

| Molecular Weight | 152.62 g/mol (HCl Salt)[1] | Low MW ensures the final assembled PROTAC or peptide remains within acceptable Lipinski/bRo5 limits. |

| TPSA | 55.12 Ų[1] | Provides optimal polarity for aqueous solubility without sacrificing cell membrane permeability. |

| Purity Standard | ≥98%[1] | Prevents the accumulation of side-products during multi-step linear syntheses. |

| Storage Conditions | 2-8 °C, Sealed[1] | Prevents hygroscopic degradation and oxidation of the aliphatic chain. |

| Optimal Coupling Reagent | HATU / HOAt | Overcomes the steric hindrance of the N-ethyl substitution during amidation. |

| Stoichiometry (Synthon:Base) | 1.0 : 3.0 (DIPEA) | 1 eq neutralizes the HCl salt; 2 eq drive the coupling kinetics and maintain a basic environment. |

Self-Validating Experimental Protocols

A robust protocol must be self-validating, meaning it incorporates built-in checks to confirm success before proceeding to the next step. Below is the standardized workflow for incorporating 3-(ethylamino)propanamide into a PROTAC linker intermediate.

Protocol: Synthesis of a PROTAC Aliphatic Amide Linker Intermediate

Objective: Couple 3-(ethylamino)propanamide HCl to a carboxylic acid-bearing E3 ligase ligand (e.g., Thalidomide-O-acetic acid).

Step 1: Salt Neutralization & Electrophile Activation

-

Dissolve 1.0 eq of the E3 ligase ligand (carboxylic acid) and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Why anhydrous DMF? Trace water will hydrolyze the highly reactive HATU-active ester, plummeting yields. The secondary amine of our synthon is sterically hindered by the ethyl group, mandating the use of HATU to form a highly reactive 7-azabenzotriazole active ester.

-

-

Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir at room temperature for 15 minutes.

-

In-Process Control (IPC) 1: Aliquot 1 µL into LC-MS. Validate the complete consumption of the starting acid and the formation of the active ester mass [M+118]+ (HOAt ester).

-

Step 2: Bimolecular Coupling

-

Add 1.1 eq of 3-(ethylamino)propanamide hydrochloride[1] to the activated mixture.

-

Causality: The 3.0 eq of DIPEA from Step 1 serves a dual purpose: 1 eq neutralizes the HCl salt of the amine to generate the free base in situ, and 2 eq maintain the basic environment required to drive the coupling mechanism.

-

-

Stir at room temperature for 2-4 hours.

Step 3: Self-Validating Quench & Extraction

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Logic: The basic quench hydrolyzes any unreacted active ester back to the water-soluble carboxylate. This ensures that during extraction, the aqueous layer strips away unreacted starting materials, leaving only the desired neutral amide product in the organic layer.

-

-

Extract 3x with Ethyl Acetate (EtOAc). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Analytical Validation

-

Analyze via ¹H-NMR (DMSO-d6).

-

Validation Check: The disappearance of the secondary amine proton and the downfield shift of the N-ethyl CH₂ protons confirm successful acylation. Crucially, the primary amide protons (typically two singlets around 7.0-7.5 ppm) must remain intact, proving the chemoselectivity of the reaction.

-

Visualizations

Fig 1: Bifunctional reactivity logic of 3-(ethylamino)propanamide in drug design.

Fig 2: Self-validating workflow for PROTAC linker intermediate synthesis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 28307198, N-Ethyl-3-(ethylamino)propanamide." PubChem,[Link]

-

Journal of Medicinal Chemistry. "Discovery of ZX079 as a Dual PROTAC Degrader Targeting BRD4/CBP in Acute Myeloid Leukemia." ACS Publications, [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 3-(ethylamino)propanamide;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive toxicological overview of 3-(ethylamino)propanamide;hydrochloride (CAS No. 2044705-01-1)[1]. Due to the limited publicly available toxicological data for this specific molecule, this document establishes a predictive toxicological profile based on its chemical structure and analogy to related compounds. It further outlines the essential experimental workflows required to definitively characterize its safety profile in accordance with established regulatory guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making and guiding future non-clinical safety studies.

Introduction and Chemical Identity

3-(ethylamino)propanamide;hydrochloride is a chemical compound intended for research and further manufacturing use[1]. Its molecular formula is C₅H₁₃ClN₂O with a molecular weight of 152.62 g/mol [1]. While specific applications are not widely documented, its structure, featuring a propanamide backbone and an ethylamino group, suggests potential utility as an intermediate in organic synthesis or as a candidate for biological screening.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2044705-01-1 | [1] |

| Molecular Formula | C₅H₁₃ClN₂O | [1] |

| Molecular Weight | 152.62 | [1] |

| SMILES | Cl.CCNCCC(N)=O | [1] |

| Storage | Sealed in dry, 2-8℃ | [1] |

Given the nascent state of research on this compound, a thorough toxicological assessment is paramount before its consideration in any system with potential for human exposure. This guide will, therefore, focus on both the known data points derived from safety data sheets of analogous compounds and the necessary experimental designs for a complete toxicological workup.

Predictive Toxicology and Mechanism of Action Analysis

In the absence of direct mechanistic studies, the toxicological profile of 3-(ethylamino)propanamide;hydrochloride can be predicted by examining structurally similar compounds. A key analogue is Procainamide, a well-characterized Class IA antiarrhythmic agent[2][3].

Structural Analogy to Procainamide

Procainamide, or p-amino-N-(2-diethylaminoethyl)benzamide, shares a similar aliphatic amide structure. Procainamide's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the conduction of electrical impulses in the heart[2]. It also exhibits potassium channel blocking activity, which prolongs the cardiac action potential duration[4].

The ethylamino and propanamide moieties in our compound of interest suggest a potential for interaction with ion channels or other biological targets. Therefore, it is plausible that 3-(ethylamino)propanamide;hydrochloride could exhibit unforeseen cardiovascular activity.

Proposed Initial Mechanistic Screening

An initial in vitro screening panel is essential to probe for potential biological activity. This would serve to either confirm or refute the predictions based on structural analogy.

Experimental Protocol: In Vitro Ion Channel Panel

-

Objective: To assess the inhibitory activity of 3-(ethylamino)propanamide;hydrochloride against a panel of key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).

-

Methodology: Automated patch-clamp electrophysiology on cell lines stably expressing the human ion channel of interest.

-

Procedure: a. Culture cells to 70-90% confluency. b. Prepare a dilution series of the test compound, from 0.1 µM to 100 µM. c. Introduce the compound to the cells and record ion channel activity using specific voltage protocols. d. Measure the reduction in current amplitude at each concentration. e. Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Causality and Validation: A potent inhibition of Nav1.5 or hERG channels would suggest a risk of proarrhythmic effects, validating the need for more detailed cardiovascular safety pharmacology studies. The protocol is self-validating through the use of positive and negative controls for each channel.

Caption: Predictive toxicology workflow for 3-(ethylamino)propanamide;hydrochloride.

Core Toxicological Endpoints: A Framework for Evaluation

A comprehensive toxicological profile requires the assessment of several key endpoints. The following sections outline the necessary studies, drawing upon general safety data for similar chemicals where direct data is absent.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single, high-dose administration of the substance.

-

Oral: For related compounds, the oral LD50 can range significantly. For instance, 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride has an oral LD50 of 4302 mg/kg in rats[5].

-

Dermal: Dermal LD50 values are often greater than 2000 mg/kg for similar small molecules[5][6].

-

Inhalation: Data is generally not available for this class of compounds.

Safety data sheets for analogous compounds consistently warn of skin and eye irritation[7][8].

Table 2: General Acute Toxicity Hazards for Related Amino-Propanamides

| Exposure Route | Potential Hazard | Recommended Precaution |

| Oral | Harmful if swallowed[9][10]. | Do not ingest. Call a poison center if swallowed[10][11]. |

| Dermal | Causes skin irritation[7][8]. May cause allergic skin reaction[5][9]. | Wear protective gloves. Wash skin thoroughly after handling[8][12]. |

| Eye | Causes serious eye irritation/damage[8][13]. | Wear eye protection. Rinse cautiously with water for several minutes if in eyes[8][11]. |

| Inhalation | May cause respiratory irritation[8][14]. | Avoid breathing dust/vapors. Use in a well-ventilated area[8][14]. |

Genotoxicity

Genotoxicity assessment is critical to determine if a compound can damage genetic material, potentially leading to cancer[15]. The International Council for Harmonisation (ICH) M7 guideline recommends a tiered approach to evaluate mutagenic impurities[16].

Experimental Protocol: Standard Genotoxicity Battery

-

In Vitro Bacterial Reverse Mutation Test (Ames Test):

-

Objective: To detect gene mutations (point mutations and frameshifts).

-

Methodology: Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

Procedure: Expose bacterial strains to a range of concentrations of the test compound. A significant increase in the number of revertant colonies compared to the negative control indicates a positive result.

-

Causality and Validation: This is a cornerstone assay for mutagenicity. A positive result is a strong indicator of mutagenic potential and triggers further investigation[16].

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

-

Methodology: Treat mammalian cells (e.g., CHO, TK6) with the test compound.

-

Procedure: After treatment, score cells for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Causality and Validation: This test complements the Ames test by detecting a different type of genetic damage.

-

Sources

- 1. chemscene.com [chemscene.com]

- 2. Procainamide - Wikipedia [en.wikipedia.org]

- 3. Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 5. echemi.com [echemi.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. fishersci.com [fishersci.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. aksci.com [aksci.com]

- 15. researchgate.net [researchgate.net]

- 16. asianjpr.com [asianjpr.com]

Methodological & Application

3-(ethylamino)propanamide;hydrochloride synthesis protocol

Application Note: Synthesis and Isolation Protocol for 3-(Ethylamino)propanamide Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental design, and high-purity isolation techniques.

Introduction & Mechanistic Causality

In pharmaceutical development and polymer chemistry, aliphatic amino-amides such as 3-(ethylamino)propanamide hydrochloride (CAS No. 2044705-01-1)[1] serve as highly versatile building blocks. The synthesis of this compound relies on the classic aza-Michael addition. The Michael addition is a highly atom-economical method for C–N bond formation[2], where an amine acts as the Michael donor (nucleophile) and an α,β-unsaturated carbonyl compound serves as the Michael acceptor.

When the aza-Michael reaction involves an acrylamide, aliphatic amines act as both nucleophiles and bases[3]. The reaction rate and selectivity are heavily influenced by the nucleophilicity and steric hindrance of the amine. Because primary amines like ethylamine have two reactive N-H bonds, they are susceptible to bis-alkylation (reacting with two equivalents of acrylamide).

Causality in Experimental Design: To synthesize the mono-alkylated 3-(ethylamino)propanamide with high selectivity, we must manipulate reaction kinetics and stoichiometry.

-

Stoichiometric Excess: A large excess of ethylamine (3.0 equivalents) is used to ensure the probability of acrylamide reacting with an unreacted ethylamine molecule is vastly higher than reacting with the newly formed secondary amine product.

-

Thermal Control: The addition is highly exothermic. Strict cooling (0–5 °C) prevents the spontaneous thermal polymerization of acrylamide, a common mode of failure in these syntheses.

-

Anhydrous Salt Formation: The final conversion to the hydrochloride salt must be performed using anhydrous HCl (e.g., in diethyl ether). Introducing aqueous HCl would lead to the acid-catalyzed hydrolysis of the terminal primary amide into a carboxylic acid.

Mechanistic and Workflow Visualizations

Figure 1: Mechanistic pathway of the aza-Michael addition and hydrochloride salt formation.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Self-Validation Metrics

A robust protocol must be self-validating. The tables below summarize the critical parameters required to ensure reaction fidelity, alongside the analytical markers used to confirm success before proceeding to the next step.

Table 1: Reaction Optimization & Causality

| Parameter | Condition | Causality / Rationale | Expected Outcome |

| Amine Equivalents | 3.0 eq Ethylamine | Kinetically outcompetes the secondary amine product to prevent bis-alkylation. | >90% selectivity for the mono-alkylated free base. |

| Addition Temp | 0–5 °C | Controls the exothermic nucleophilic attack; prevents acrylamide polymerization. | Clear solution with minimal polymeric byproducts. |

| Evaporation Temp | < 40 °C | High heat triggers a retro-Michael reaction, reverting the product back to starting materials. | Stable isolation of the free base oil. |

| Solvent (Salt) | Anhydrous Et₂O/EtOH | Prevents the acid-catalyzed hydrolysis of the primary amide group. | High-purity crystalline hydrochloride salt. |

Table 2: Analytical Characterization (Self-Validation Checkpoints)

| Technique | Signal / Observation | Interpretation |

| ¹H NMR (D₂O) | Disappearance of multiplets at δ 5.7–6.3 ppm | Critical Checkpoint: Confirms complete consumption of the acrylamide double bond. |

| ¹H NMR (D₂O) | Triplets at δ ~3.2 and ~2.6 ppm | Corresponds to the newly formed -CH₂-CH₂- aliphatic linkage. |

| ESI-MS | m/z 117.1 [M+H]⁺ | Confirms the molecular weight of the free base (116.16 g/mol ). |

| Melting Point | ~145–150 °C (dec.) | Characteristic thermal profile for aliphatic amine hydrochlorides. |

Detailed Step-by-Step Protocol

Phase 1: Aza-Michael Addition

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Amine Loading: Add aqueous ethylamine (70 wt% in water, 150 mmol, 3.0 equivalents) to the flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

-

Acceptor Addition: Dissolve acrylamide (50 mmol, 3.55 g, 1.0 equivalent) in a minimum volume of distilled water (approx. 10 mL). Transfer this to the addition funnel.

-

Controlled Reaction: Add the acrylamide solution dropwise over 30 minutes.

-

Expert Insight: Dropwise addition into an excess of amine ensures the local concentration of acrylamide remains extremely low, kinetically favoring mono-alkylation.

-

-

Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 12–16 hours under a nitrogen atmosphere.

Phase 2: Workup and Free Base Isolation

-

Concentration: Transfer the crude mixture to a rotary evaporator. Remove the solvent and excess ethylamine under reduced pressure.

-

Expert Insight: Maintain the water bath temperature strictly below 40 °C to prevent retro-Michael degradation.

-

-

Azeotropic Drying: Co-evaporate the resulting viscous oil with absolute ethanol (3 × 20 mL) to azeotropically remove residual water.

-

Self-Validation: Take a 10 mg aliquot of the pale yellow oil, dissolve in D₂O, and perform a rapid ¹H NMR scan. Proceed to Phase 3 only if vinylic protons (δ 5.7–6.3 ppm) are completely absent.

Phase 3: Hydrochloride Salt Formation

-

Solvent Exchange: Dissolve the validated crude free base in anhydrous ethanol (10 mL) and dilute with anhydrous diethyl ether (40 mL). Cool the solution to 0 °C under nitrogen.

-

Precipitation: Slowly add a standardized solution of 2.0 M HCl in diethyl ether (55 mmol, 1.1 equivalents) dropwise with vigorous stirring.

-

Crystallization: A white precipitate of 3-(ethylamino)propanamide hydrochloride will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation and uniform particle size.

Phase 4: Isolation and Storage

-

Filtration: Filter the suspension rapidly through a sintered glass funnel under a gentle stream of nitrogen, as the salt may exhibit mild hygroscopicity.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 × 15 mL) to remove any unreacted trace organics.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ or under high vacuum at 40 °C for 24 hours to yield the pure 3-(ethylamino)propanamide hydrochloride (CAS 2044705-01-1)[1].

References

-

Title: Michael addition reaction Source: Wikipedia URL: [Link]

-

Title: Mechanism of the aza-Michael addition reaction of a sec-amine to an acrylamide (polymers) Source: UPCommons URL: [Link]

Sources

Application Note: Quantitative Analysis of 3-(Ethylamino)propanamide Hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3-(ethylamino)propanamide hydrochloride in bulk drug substance and pharmaceutical formulations. In the absence of established pharmacopeial monographs for this specific analyte, this application note outlines robust starting methodologies using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a foundation for full method development and validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

3-(Ethylamino)propanamide hydrochloride is an organic compound containing a secondary amine, an amide, and a hydrochloride salt. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This involves the determination of potency in the bulk substance and the assay in finished dosage forms. The analytical methods must be specific, accurate, precise, and linear over the intended concentration range.

This guide presents two primary analytical techniques suitable for the quantification of 3-(ethylamino)propanamide hydrochloride, detailing the rationale behind the selection of each method and providing step-by-step protocols for their implementation and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including polar and ionizable substances.[4][5] Given the hydrochloride salt form and the presence of polar functional groups, RP-HPLC is an excellent choice for the quantification of 3-(ethylamino)propanamide hydrochloride.

Rationale for Method Selection

-

Specificity: The chromatographic separation allows for the resolution of the analyte from potential impurities and degradation products.

-

Sensitivity: UV detection provides adequate sensitivity for assay and impurity profiling.

-

Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.

Proposed HPLC-UV Method

This method is a starting point and will require optimization and validation for your specific application.

2.2.1. Materials and Reagents

-

3-(Ethylamino)propanamide hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

2.2.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with OPA) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | To be determined by UV scan (likely in the range of 210-220 nm due to the amide chromophore) |

| Run Time | 15 minutes |

2.2.3. Preparation of Solutions

-

Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-(ethylamino)propanamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: The preparation will depend on the dosage form. For a bulk drug substance, a similar preparation to the standard can be followed. For tablets, a representative number of tablets should be crushed, and a portion of the powder equivalent to a target concentration should be accurately weighed and extracted with the diluent, followed by sonication and filtration.

2.2.4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform five replicate injections of the Working Standard Solution to check for system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample preparations in duplicate.

-

Calculate the concentration of 3-(ethylamino)propanamide hydrochloride in the sample by comparing the peak area with that of the Working Standard Solution.